beta-Casein phosphopeptide

Description

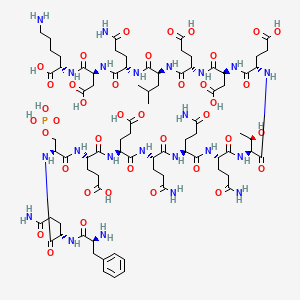

Structure

2D Structure

Properties

Molecular Formula |

C81H125N22O39P |

|---|---|

Molecular Weight |

2062.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)/t37-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,65+/m1/s1 |

InChI Key |

BECPQYXYKAMYBN-VKRFTZFASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Biochemical Genesis and Enzymatic Processing of Beta Casein Phosphopeptides

Parent Protein Substrates and Genetic Variants Affecting Beta-Casein Phosphopeptide Formation

The primary precursors for β-CPPs are the beta-casein proteins found in the milk of various mammals. Genetic variations within these parent proteins can significantly impact the type and quantity of phosphopeptides produced upon enzymatic digestion.

In bovine milk, beta-casein constitutes about 30% of the total casein content and exists as a chain of 229 amino acids. cabidigitallibrary.org The most common genetic variants of bovine beta-casein are A1 and A2. nih.gov The primary difference between these two isoforms lies in a single amino acid substitution at the 67th position of the protein chain. pashudhanpraharee.com The A2 variant, considered the original form, contains a proline residue at this position, while a point mutation resulted in the A1 variant having a histidine residue instead. cabidigitallibrary.orgsportsdietitians.com.au

This seemingly minor difference has profound implications for the enzymatic digestion of the protein. The presence of histidine at position 67 in the A1 beta-casein allows for the enzymatic release of a specific seven-amino-acid peptide known as beta-casomorphin-7 (BCM-7). cabidigitallibrary.orgpashudhanpraharee.com In contrast, the proline at the same position in A2 beta-casein creates a peptide bond that is more resistant to enzymatic cleavage, thus preventing the release of BCM-7. nih.gov While both A1 and A2 beta-casein can be hydrolyzed to produce various phosphopeptides, the generation of BCM-7 is a distinctive feature of A1 beta-casein digestion. nih.gov

| Beta-Casein Variant | Amino Acid at Position 67 | Key Peptide Released Upon Digestion |

|---|---|---|

| A1 | Histidine | Beta-casomorphin-7 (BCM-7) |

| A2 | Proline | No BCM-7 released |

Human milk also contains beta-casein, which serves as a precursor for naturally occurring beta-casomorphins. nih.gov Notably, human beta-casein is more akin to the bovine A2 variant in that it does not release BCM-7 upon digestion. sportsdietitians.com.au Research has identified the presence of various beta-casomorphins, such as BCM-8, -9, -10, and -11, in human breast milk, suggesting endogenous enzymatic activity within the mammary gland. nih.gov

Milk from other mammals, such as buffalo, also serves as a source of beta-casein for phosphopeptide production. Studies on buffalo milk casein have identified several phosphopeptides, including β-CN f(2-28) 4P and β-CN f(33-48) 1P, which differ in sequence from those derived from bovine casein. nih.gov

Enzymatic Hydrolysis Mechanisms Leading to this compound Release

The release of β-CPPs from the parent beta-casein molecule is achieved through enzymatic hydrolysis, a process that involves the cleavage of specific peptide bonds by proteases.

Different proteases exhibit varying specificities, leading to the generation of different profiles of phosphopeptides. Trypsin, a well-characterized protease, is commonly used for the production of casein phosphopeptides. It primarily cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov The industrial hydrolysis of milk caseins with trypsin can generate a high number of different peptides and CPPs. mdpi.com

Pancreatin (B1164899), a mixture of digestive enzymes including trypsin, chymotrypsin, and carboxypeptidase, is also utilized for casein hydrolysis. nih.gov The phosphopeptides produced using pancreatin are often truncated compared to those generated by trypsin alone, due to the broader enzymatic activities present in pancreatin. nih.govcambridge.org Other enzymes, such as pepsin and chymotrypsin, also contribute to the digestion of beta-casein and the release of bioactive peptides. nih.gov

The formation of β-CPPs during enzymatic hydrolysis is a dynamic process. Studies on the kinetics of beta-casein hydrolysis by trypsin have shown that the rate of cleavage of different peptide bonds can vary. nih.gov The degree of hydrolysis (DH), which is a measure of the extent of peptide bond cleavage, increases rapidly in the initial stages of the reaction and then plateaus. nih.gov

Research has shown that some phosphopeptides are formed within the first 10 minutes of hydrolysis, while others may not survive prolonged digestion. researchgate.net For instance, in one study, the peptide β-CN f(1-25) 4P was found to be stable throughout the hydrolysis process. researchgate.net The kinetics of proteolysis can be modeled as a two-step process, involving the initial "demasking" or unfolding of the protein structure, followed by the hydrolysis of the exposed peptide bonds. nih.gov

Optimization Strategies for Enhanced this compound Generation

To maximize the yield and obtain specific β-CPPs, various strategies can be employed to optimize the enzymatic hydrolysis process. Key parameters that can be controlled include pH, temperature, enzyme-to-substrate ratio, and hydrolysis time. milkcpp.com

Response surface methodology is a statistical approach that has been successfully used to optimize the conditions for the hydrolysis of casein to produce CPPs. nih.govcambridge.org For example, a study on the hydrolysis of buffalo casein by trypsin identified the optimal conditions as a pH of 7.5, a temperature of 37°C, and a hydrolysis time of 7.0 hours. nih.gov

The choice of enzyme is also a critical factor. The use of specific enzyme cocktails and multi-step enzymatic hydrolysis, with careful control of reaction conditions at each stage, can significantly enhance the yield of desired phosphopeptides. milkcpp.com Furthermore, lowering the enzyme-to-substrate ratio can lead to a reduction in the degree of hydrolysis and an increase in the length of the resulting peptide chains. nih.govcambridge.org

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| pH | Typically neutral to slightly alkaline (e.g., 7.5-8.5) | Optimal for the activity of enzymes like trypsin. nih.govnih.gov |

| Temperature | Around 37-43.3°C | Balances enzyme activity with protein stability. nih.govnih.gov |

| Hydrolysis Time | Varies (e.g., 7.0 hours) | Determines the extent of hydrolysis and the profile of peptides produced. nih.gov |

| Enzyme-to-Substrate Ratio | Lower ratios can increase peptide chain length. | Impacts the degree of hydrolysis. nih.govcambridge.org |

Advanced Methodologies for Beta Casein Phosphopeptide Isolation and Purification

Chromatographic Techniques for Beta-Casein Phosphopeptide Enrichment

Chromatography is a cornerstone for the high-purity isolation of β-CPPs. By exploiting differences in charge, hydrophobicity, and specific binding affinity, various chromatographic methods can be employed to separate these peptides from non-phosphorylated counterparts and other impurities.

Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. Given that the phosphate (B84403) groups in β-CPPs confer a significant negative charge, especially at neutral to alkaline pH, anion-exchange chromatography (AEX) is a particularly effective enrichment strategy. researchgate.netgoogle.com Conversely, cation-exchange chromatography (CEX) can be used to bind and separate positively charged peptides, allowing the negatively charged phosphopeptides to pass through or elute early. researchgate.netnih.gov

In a typical AEX process, a casein hydrolysate is loaded onto a positively charged resin. The highly negatively charged β-CPPs bind strongly to the resin, while neutral or less negatively charged peptides are washed away. Elution of the bound phosphopeptides is then achieved by increasing the salt concentration (e.g., with a sodium chloride or potassium chloride gradient) or by changing the pH to neutralize the charge on the peptides or the resin. researchgate.netnih.gov This method has been successfully applied in process-scale isolations from tryptic digests of casein. researchgate.net

Table 1: Ion-Exchange Chromatography Parameters for Phosphopeptide Separation

| Parameter | Anion-Exchange Chromatography (AEX) | Cation-Exchange Chromatography (CEX) |

|---|---|---|

| Principle | Separation based on negative charge. | Separation based on positive charge. |

| Resin Type | Positively charged (e.g., Quaternary Ammonium - Q) | Negatively charged (e.g., Sulfopropyl - SP) |

| Binding of β-CPPs | Strong binding due to high negative charge from phosphate groups. | Weak or no binding; β-CPPs often found in the flow-through. |

| Elution Method | Increasing salt gradient (e.g., 0-1 M NaCl or KCl) or decreasing pH. nih.gov | Stepwise elution with buffers of increasing ionic strength. researchgate.net |

| Application | Primary enrichment and purification of β-CPPs from hydrolysates. researchgate.net | Removal of cationic peptides; separation of β-casein genetic variants. nih.gov |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical tool for assessing the purity of isolated β-CPP fractions and for separating different peptide species. nih.gov This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilyl-bonded silica, C18, or octylsilyl, C8), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid). sigmaaldrich.com

Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column. researchgate.net RP-HPLC provides high resolution, allowing for the separation of closely related peptides and the identification of impurities. It is frequently used after an initial enrichment step, such as ion-exchange or affinity chromatography, to confirm the homogeneity of the final product and quantify specific phosphopeptides. nih.govresearchgate.net

Affinity chromatography offers the highest selectivity for phosphopeptide isolation by exploiting a specific binding interaction. Immobilized Metal Affinity Chromatography (IMAC) is the most common form used for this purpose. nih.govspringernature.com This technique is based on the affinity of the negatively charged phosphate groups of β-CPPs for positively charged metal ions chelated to a solid support. springernature.com

Under acidic conditions, the phosphate moieties bind to immobilized metal ions such as iron (Fe³⁺), gallium (Ga³⁺), or titanium (Ti⁴⁺). nih.govoup.comnih.gov Non-phosphorylated peptides, which lack this specific affinity, are washed away. The bound phosphopeptides are then eluted by introducing a competitive binding agent, such as phosphate ions, or by increasing the pH to an alkaline level, which neutralizes the charge interaction and releases the peptides. nih.gov Gallium-based IMAC has proven to be a useful tool in characterizing CPPs from casein hydrolysates. oup.com

Table 2: Comparison of Metal Ions Used in IMAC for Phosphopeptide Enrichment

| Metal Ion | Binding Principle | Selectivity | Elution Conditions | Reference |

|---|---|---|---|---|

| Iron (Fe³⁺) | Strong coordination with phosphate groups. | High, but can have non-specific binding with acidic (aspartic, glutamic acid) residues. | Basic pH (e.g., pH > 10.5) or phosphate buffer. | nih.govspringernature.com |

| Gallium (Ga³⁺) | Forms stable complexes with phosphomonoesters. | Often considered more selective than Fe³⁺ with lower non-specific binding. | Basic pH or competitive elution. | springernature.comoup.com |

| Titanium (Ti⁴⁺) | Strong Lewis acid that interacts favorably with phosphate oxygens. | High selectivity and recovery for phosphopeptides. | Competitive elution with phosphate-containing buffers. | nih.gov |

Precipitation-Based Approaches for Selective this compound Recovery

Precipitation methods provide a scalable and cost-effective means of selectively recovering proteins and peptides from solution by altering their solubility. These techniques are often used as an initial step to concentrate the target molecules or remove bulk impurities.

This method primarily targets the parent protein, beta-casein, before it is hydrolyzed to produce phosphopeptides. The isoelectric point (pI) is the pH at which a protein has no net electrical charge, and its solubility is at a minimum. vlabs.ac.in For bovine casein, the pI is approximately 4.6. weebly.com

By adjusting the pH of milk to 4.6 with the addition of an acid (e.g., hydrochloric acid), the casein micelles, which are stable at the normal milk pH of ~6.6, are destabilized and precipitate out of the solution. vlabs.ac.inamrita.edu This "acid casein" precipitate can then be collected by centrifugation. weebly.com This step effectively separates the casein fraction (including beta-casein) from whey proteins and other soluble milk components. The purified beta-casein can then be subjected to enzymatic digestion to release the desired β-CPPs, which are themselves soluble at this pH.

Organic solvents can be used to precipitate peptides and proteins by reducing the dielectric constant of the solution, which increases the electrostatic forces between charged molecules and leads to aggregation and precipitation. Acetone (B3395972) is a commonly used solvent for this purpose. thermofisher.com

In a typical procedure, cold acetone (-20°C) is added to an aqueous solution of peptides, often in a 4:1 volume ratio (acetone:sample). thermofisher.com The mixture is incubated at a low temperature to allow for complete precipitation. The precipitated phosphopeptides are then pelleted by centrifugation, and the supernatant containing soluble impurities is discarded. nih.gov This method is effective for concentrating peptide samples and removing non-proteinaceous contaminants. thermofisher.com Repeated precipitation cycles can enhance purity, though some sample loss may occur with each step. thermofisher.com Ethanol has also been used in combination with other methods for CPP enrichment. oup.com

Membrane Separation Techniques in this compound Processing

Membrane separation techniques offer a highly selective and efficient means of isolating and purifying β-CPPs based on molecular size, charge, and other physicochemical properties. These technologies are advantageous due to their scalability and ability to operate under mild conditions, which preserves the bioactivity of the peptides. Key membrane processes employed in β-CPP processing include ultrafiltration, nanofiltration, and electrodialysis with ultrafiltration membranes.

Ultrafiltration (UF) is a pressure-driven membrane process that separates molecules based on their size and molecular weight. In the context of β-CPP isolation, UF is used to fractionate casein hydrolysates, allowing the smaller phosphopeptides to pass through the membrane while retaining larger, unhydrolyzed proteins and other high-molecular-weight components. The efficiency of this separation is largely dependent on the membrane's molecular weight cut-off (MWCO). For instance, studies have utilized UF membranes with MWCOs of 10 kD and 70 kD to study the separation of β-casein peptides, demonstrating that the separation is governed by both size exclusion and electrostatic repulsion. researchgate.net The choice of MWCO is critical; a membrane with a pore size that is too large will result in the loss of target peptides in the retentate, while a membrane with a pore size that is too small will lead to low flux and potential fouling.

Nanofiltration (NF) operates on a similar principle to ultrafiltration but with a smaller pore size, allowing for the separation of smaller molecules, including the fractionation of different peptide populations. NF membranes have shown potential for separating peptides in the 300-1000 g/mol range based on both size and charge. google.com The separation of β-casein peptides via nanofiltration is significantly influenced by ionic interactions between the peptides and the membrane surface. google.com Physicochemical conditions such as pH and ionic strength are crucial, as they affect the charge of both the peptides and the amphoteric membrane. google.com For example, at an optimal pH of 8, high transmission of basic peptides (even exceeding 100% due to Donnan effects), moderate transmission of neutral peptides, and low transmission of acidic peptides can be achieved. google.com

Electrodialysis with Ultrafiltration Membranes (EDUF) is a more advanced, hybrid technique that combines the principles of conventional electrodialysis and ultrafiltration. This method separates charged molecules based on their migration in an electric field, while also incorporating size exclusion through the use of ultrafiltration membranes. researchgate.net EDUF has been demonstrated as a highly selective method for fractionating peptides from various protein hydrolysates. researchgate.netresearchgate.net The peptide migration rate during EDUF is influenced by the electric field strength; however, for some peptides, a plateau in migration rate may be reached as the electric field increases. ulaval.ca This technique allows for the separation of peptides into anionic and cationic fractions, with studies on herring milt hydrolysate showing average migration rates of 4.7 g/m²·h for anionic peptides and 5.2 g/m²·h for cationic peptides in a scaled-up system. nih.gov

Below is a comparative overview of these membrane separation techniques:

| Membrane Technique | Principle of Separation | Key Parameters | Application in β-CPP Processing |

| Ultrafiltration (UF) | Size exclusion (Molecular Weight) | Molecular Weight Cut-Off (MWCO), Transmembrane Pressure, pH, Ionic Strength | Fractionation of hydrolysates, removal of large proteins. researchgate.net |

| Nanofiltration (NF) | Size and Charge exclusion | Membrane pore size and charge, pH, Ionic Strength | Separation of different peptide fractions based on charge and size. google.com |

| Electrodialysis with Ultrafiltration Membranes (EDUF) | Charge and Size exclusion | Electric field strength, Membrane type (anionic/cationic), pH | Selective fractionation of charged β-CPPs into anionic and cationic streams. researchgate.netnih.gov |

Integrated Purification Strategies for High-Purity Beta-Casein Phosphopeptides

To achieve the high levels of purity required for specific applications, a single separation technique is often insufficient. Therefore, integrated purification strategies that combine multiple methodologies in a sequential manner are employed. These strategies leverage the different separation principles of each technique to progressively enrich the β-CPP fraction and remove impurities.

A common integrated approach involves an initial enzymatic hydrolysis step to liberate the β-CPPs from the parent casein molecule, followed by a series of purification steps. One such strategy combines enzymatic hydrolysis in a membrane reactor (EMR) with subsequent ion-exchange chromatography . The EMR allows for the continuous production of the hydrolysate while retaining the enzyme for reuse, which is then fed into an ion-exchange chromatography column for the selective capture of the highly phosphorylated (and thus negatively charged) β-CPPs.

Another powerful integrated strategy involves a multi-step process comprising enzymatic hydrolysis, ion-exchange chromatography, and nanofiltration . A patented method describes a process that begins with secondary enzymolysis using a compound protease and pepsin. google.com The resulting hydrolysate is then subjected to a two-step purification using cation and anion exchange resins. Finally, the eluate is desalted and concentrated using a nanofiltration membrane. google.com This integrated approach has been reported to achieve a β-CPP purity of greater than or equal to 90% with a yield of 17% or higher. google.com

The optimization of the initial hydrolysis and precipitation steps can also be considered an integrated strategy. Research has shown that optimizing the duration of trypsin digestion and incorporating a cold acetone precipitation step can significantly improve the yield of β-casein phosphopeptide (1-25) to 32.3 ± 5.4%. ulaval.ca

Below is a table summarizing the performance of an example integrated purification strategy:

| Purification Step | Description | Key Parameters | Outcome |

| 1. Enzymatic Hydrolysis | Secondary enzymolysis of casein using a compound protease and pepsin. | Enzyme type, pH, temperature, time. | Liberation of β-CPPs from the protein matrix. |

| 2. Ion-Exchange Chromatography | Secondary purification using cation and anion exchange resins. | Resin type, elution buffer (0.5-1% HCl). | Selective binding and elution of charged peptides, separating them from non-phosphorylated peptides. |

| 3. Nanofiltration | Desalting and concentration of the eluate. | Membrane MWCO, pressure. | Removal of salts and concentration of the final product. |

| Overall Process | - | - | Purity: ≥ 90%, Yield: ≥ 17% google.com |

By strategically combining these advanced methodologies, it is possible to produce high-purity β-casein phosphopeptides suitable for a range of specialized applications. The selection of the specific techniques and their sequence is determined by the desired purity, the scale of production, and economic considerations.

Structural Elucidation and Conformational Dynamics of Beta Casein Phosphopeptides

Primary Sequence Characterization and Post-Translational Modifications

The primary structure of β-casein and its derived phosphopeptides is fundamental to their function. This section explores the key aspects of their sequence and the critical role of post-translational phosphorylation.

Identification of Phosphorylation Sites and Stoichiometry in Beta-Casein Phosphopeptides

The primary structure of human β-casein consists of 212 amino acids. nih.gov A defining characteristic of β-casein is its multiphosphorylated nature, with phosphorylation occurring at specific serine and threonine residues. nih.gov In human β-casein, these phosphorylation sites are clustered near the amino terminus, typically within the first 40 residues. nih.govmdpi.com Bovine β-casein, a commonly studied homologue, also features a cluster of phosphoserine residues. nih.gov The specific sites of phosphorylation can vary, leading to different proteoforms of the protein. 908devices.com For instance, bovine β-casein typically contains five phosphoserine residues. mdpi.com

The stoichiometry of phosphorylation, or the number of phosphate (B84403) groups per molecule, can be determined using techniques like inductively coupled plasma mass spectrometry (ICP-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov Studies on bovine β-casein have confirmed a high abundance of proteoforms with five phosphorylation sites. 908devices.com The phosphorylation degree of specific sites can also be quantified. For example, a stable-isotope dimethyl labeling approach coupled with phosphatase dephosphorylation has been used to determine the phosphorylation stoichiometry of individual sites in casein peptides. mdpi.com

The table below summarizes the identified phosphorylation sites in the N-terminal region of bovine β-casein.

| Species | Peptide Fragment | Phosphorylation Sites |

| Bovine | β-casein (1-25) | Ser-15, Ser-17, Ser-18, Ser-19 |

| Human | β-casein (N-terminal) | Multiple Ser and Thr residues within the first 10 residues |

Data sourced from multiple studies. nih.govrsc.orgresearchgate.net

Role of Phosphoseryl Clusters in Beta-Casein Phosphopeptide Architecture

The clustering of phosphoserine residues is a critical architectural feature of β-CPPs. cambridge.org This dense region of negative charge, often represented by the motif Ser(P)-Ser(P)-Ser(P)-Glu-Glu, plays a crucial role in the peptide's ability to interact with cations, particularly calcium. nih.govnih.gov These phosphoseryl clusters are considered the primary binding sites for divalent metal ions. mdpi.com The interaction with calcium is essential for the formation of casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) nanocomplexes, which are important for mineral transport. mdpi.com The high density of negative charges within the cluster creates a strong electrostatic attraction for positively charged ions. ijmrhs.com This interaction is not only vital for the biological function of β-CPPs but also significantly influences their conformation. nih.gov

Secondary and Tertiary Structure Analysis of Beta-Casein Phosphopeptides

While β-CPPs are often described as intrinsically disordered peptides due to their high net charge and flexible nature, they can adopt partially structured conformations. nih.govnih.gov This section examines the methods used to investigate their secondary and tertiary structures.

Spectroscopic Investigations of this compound Conformation (e.g., NMR, FTIR, Circular Dichroism)

A variety of spectroscopic techniques have been employed to probe the conformational landscape of β-CPPs.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in providing detailed, residue-specific information about the structure of β-CPPs in solution. nih.govdntb.gov.ua 1H-NMR studies have been used to assign proton resonances and identify medium-range nuclear Overhauser effect (nOe) enhancements, which are indicative of local structural elements. nih.govnih.gov For the β-casein-(1-25) peptide, NMR studies have revealed the presence of β-turn conformations and loop-type structures, particularly when bound to calcium. mdpi.comnih.govnih.gov 31P NMR has been used to study the binding of calcium to the phosphoserine residues, showing that binding occurs sequentially to the different phosphoserines. cambridge.org

Fourier Transform Infrared (FTIR) spectroscopy provides information about the secondary structure content of peptides by analyzing the vibrational modes of the peptide backbone. nih.gov Studies on β-casein (1-25) using FTIR have predicted the presence of β-extended sheets and turn-like elements. nih.gov

The table below summarizes the secondary structure predictions for β-casein (1-25) from various spectroscopic methods.

| Spectroscopic Technique | Predicted Secondary Structure Elements |

| NMR | β-turns, loop-type structures |

| FTIR | β-extended sheet, turn-like elements |

| CD | Polyproline II, β-extended sheet, turns |

Data compiled from various research articles. nih.govmdpi.comnih.gov

Computational Approaches for this compound Conformational Ensembles (e.g., Molecular Dynamics Simulations)

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for exploring the conformational ensembles of flexible peptides like β-CPPs. nih.govcdnsciencepub.com These simulations provide atomic-level insights into the dynamic nature of these peptides. kcl.ac.uk

MD simulations of the β-casein phosphopeptide 1-25 (βCPP) have shown that it exists as an ensemble of conformations rather than a single, rigid structure. nih.gov These simulations revealed that the peptide's structure is primarily stabilized by ionic interactions, with a lesser contribution from hydrogen bonding. nih.gov Interestingly, the simulations suggested that the N-terminal "head" and the C-terminal "tail" of the peptide behave as two independent, intrinsically disordered segments with no persistent secondary structure. nih.gov The choice of force field in these simulations can influence the predicted conformational ensemble, with some force fields sampling more compact structures than others. semanticscholar.org

Influence of Cationic Interactions on this compound Conformation

The interaction with cations, especially calcium, has a profound impact on the conformation of β-CPPs. nih.govnih.gov The binding of calcium ions to the phosphoseryl clusters induces significant conformational changes. nih.govnih.gov

NMR studies have demonstrated that the presence of different cations (ammonium, sodium, and calcium) leads to distinct changes in the chemical shifts of backbone and side-chain resonances of β-casein-(1-25). nih.govnih.gov In the presence of calcium, specific structured regions emerge, including a loop-type structure at residues 1-4 and β-turn conformations at residues 8-11, 17-20, and 21-24. mdpi.comnih.govnih.gov This indicates that calcium binding promotes a more ordered, albeit still flexible, structure.

The binding of calcium ions to β-casein phosphopeptides is a complex process. Studies have shown that a single β-casein phosphopeptide (1-25) can bind approximately six calcium ions. rsc.orgresearchgate.net The binding sites primarily involve the phosphate groups of the phosphorylated serine residues and the carbonyl group of glutamic acid. rsc.orgresearchgate.net The coordination of calcium can occur in unidentate, bidentate, and tridentate modes, contributing to a strong binding affinity. rsc.orgresearchgate.net

Intrinsic Disorder and Structural Flexibility of Beta-Casein Phosphopeptides

Beta-casein phosphopeptides (β-CPPs) are classic examples of intrinsically disordered peptides (IDPs). researchgate.net Their highly charged nature, stemming from multiple phosphoserine residues, combined with a lower prevalence of hydrophobic amino acids, contributes to their lack of a stable, folded three-dimensional structure under physiological conditions. researchgate.net Instead of a single, defined conformation, β-CPPs exist as a dynamic ensemble of interconverting structures, characterized by significant flexibility and a random coil nature. nih.govresearchgate.net This intrinsic disorder is fundamental to their biological functions, allowing them to adapt their conformation upon interaction with various binding partners, most notably calcium ions. nih.govcambridge.org

The conformational ensemble of β-CPP 1-25 has been described as having two segments that are conformationally independent: a "head" region (residues 1-16) and a "tail" region (residues 17-25). nih.gov Intramolecular contact maps from simulations showed a distinct lack of interaction between these two segments, suggesting they behave as independent, disordered units. nih.gov

The flexibility of β-CPPs is also influenced by environmental factors such as the presence of specific cations. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) studies have shown that the chemical shifts of backbone and side-chain resonances in β-casein-(1-25) are significantly altered depending on whether sodium or calcium ions are present, indicating cation-induced conformational changes. nih.govresearchgate.net In the presence of calcium, specific structured regions, including a loop and several β-turns, have been identified within the otherwise flexible peptide. nih.gov

The table below summarizes key findings from research on the structural characteristics of β-casein phosphopeptides.

| Peptide Fragment | Methodology | Key Findings | Reference |

| β-Casein (1-25) | Molecular Dynamics Simulations | Exists as a conformational ensemble (Rg = 8.61 ± 0.06 Å) with two independent disordered segments (head: 1-16, tail: 17-25). Lacks persistent secondary structure. | nih.gov |

| β-Casein (1-25) | Nuclear Magnetic Resonance (NMR) | Cation-dependent conformational changes observed. In the presence of Ca²⁺, identified a loop structure (Arg¹-Glu⁴) and three β-turns (Val⁸-Glu¹¹, SerP¹⁷-Glu²⁰, Glu²¹-Thr²⁴). | nih.gov |

| β-Casein (1-42) | Nuclear Magnetic Resonance (NMR) | Peptide is highly flexible with multiple conformations. Identified a nascent helix (Leu¹⁶-Asn²⁷) and extended structures (Glu¹¹-SerP¹⁵, Lys²⁹-Phe³³). Ca²⁺ stabilizes these structures. | cambridge.org |

| Intact β-Casein | Circular Dichroism (CD), FTIR Spectroscopy | Predicted secondary structure content: 7-25% α-helix, 15-33% β-sheets, 20-30% turns, and 20-25% polyproline II structures. | researchgate.net |

Molecular Mechanisms of Beta Casein Phosphopeptide Biological Activities in Vitro and Animal Models

Mineral Binding and Solubilization Mechanisms of Beta-Casein Phosphopeptides

A defining characteristic of β-CPPs is their remarkable ability to bind and solubilize divalent cations, a function attributed to their specific amino acid sequences, particularly the presence of phosphoserine residues.

Beta-casein phosphopeptides are potent chelators of calcium ions. researchgate.net This capacity is primarily due to the high concentration of negatively charged phosphoserine residues, often found in clusters within the peptide sequence. researchgate.net These phosphoseryl groups, along with carboxyl groups from glutamic acid residues, act as primary binding sites for Ca²⁺. researchgate.netrsc.org The interaction is not merely a simple binding event; β-CPPs can modulate the precipitation of calcium phosphate (B84403), leading to the formation of stable, nanometer-sized particles of amorphous calcium phosphate (ACP). science.govnih.govnih.gov

These nanoclusters consist of a core of amorphous calcium phosphate surrounded by a shell of β-CPPs. rsc.org The peptides are linked to the calcium phosphate core primarily through their phosphorylated residues. nih.govnih.gov This sequestration of calcium phosphate in a soluble, amorphous form prevents its precipitation into insoluble crystalline forms, thereby increasing the local concentration of bioavailable calcium. rsc.orgencyclopedia.pub Studies using multinuclear NMR spectroscopy have revealed that the ions and free peptide in solution are in a state of dynamic exchange with the nanoclusters. nih.govnih.gov The formation of these nanoclusters is considered a key mechanism for maintaining high concentrations of calcium and phosphate in a soluble state, which is crucial for biological processes like bone mineralization. encyclopedia.pubnih.gov

The binding of calcium to β-CPPs is a spontaneous process driven primarily by hydrophobic interactions. researchgate.net Molecular simulations have shown that a single β-casein phosphopeptide (1-25) can carry approximately six calcium ions through various coordination modes, including unidentate, bidentate, and tridentate geometries, which contribute to the strong binding affinity. researchgate.net

Similar to their interaction with calcium, β-CPPs can also chelate iron, thereby increasing its solubility and potential bioavailability. researchgate.netmdpi.com The phosphoserine clusters are the primary sites for iron binding. mdpi.com By forming soluble complexes with iron, β-CPPs can prevent the formation of insoluble ferric hydroxides, which are poorly absorbed. reading.ac.uk

The binding of iron to β-CPPs has been shown to be influenced by the source of the casein and the enzymatic hydrolysis method used. cambridge.org For instance, β-CPPs have demonstrated a higher capacity for iron uptake compared to phosphopeptides derived from αs1-casein. mdpi.com This difference is likely due to the specific chemical structure of the peptides. mdpi.com The chelation of iron by β-CPPs not only enhances its solubility under simulated gastrointestinal conditions but may also protect it from oxidation. researchgate.netnih.gov Studies have shown that the β-casein phosphopeptide (f1-25) can protect against iron-induced oxidation of lipids, a property attributed to its iron-chelating ability. mdpi.com

The mineral-binding capacity of β-CPPs extends to other essential divalent cations, including zinc and copper. google.comdairy-journal.org The phosphoserine residues are also implicated as the primary binding sites for these minerals. dairy-journal.org The formation of soluble complexes with these trace elements can prevent their precipitation and may enhance their absorption. google.comedpsciences.org

The binding of zinc to β-CPPs has been shown to improve its intestinal absorption in animal models. jst.go.jp Studies have demonstrated that β-casein phosphopeptide (1-25) can reduce the inhibitory effect of zinc on iron absorption, suggesting a competitive binding for the same sites on the peptide. edpsciences.org

The interaction with copper is particularly noteworthy. The binding of copper to β-casein phosphopeptide (1-25) appears to be very strong, forming a coordination bond that significantly affects the peptide's stability. acs.org This strong chelation has implications for the peptide's resistance to enzymatic degradation in the gastrointestinal tract. acs.org

Table 2: Binding of Divalent Cations to β-Casein Phosphopeptides

| Divalent Cation | Key Findings from In Vitro/Animal Models |

|---|---|

| Zinc (Zn²⁺) | Forms soluble complexes with β-CPPs, potentially improving intestinal absorption. jst.go.jp Can compete with iron for binding sites. edpsciences.org |

| Copper (Cu²⁺) | Forms a strong coordination bond with β-CPP (1-25), significantly increasing its resistance to enzymatic hydrolysis. acs.org |

| Manganese (Mn²⁺) | Casein, the precursor to β-CPPs, binds approximately 95% of manganese in milk. dairy-journal.org |

Immunomodulatory Mechanisms of Beta-Casein Phosphopeptides in Cellular and Animal Models

Beta-casein phosphopeptides (β-CPPs), derived from the primary protein in milk, have demonstrated a range of immunomodulatory activities in various in vitro and animal studies. These peptides can influence the fundamental responses of the immune system, including the proliferation of immune cells and the production of signaling molecules that orchestrate immune defenses.

Modulation of Lymphocyte Proliferation and Activation by Beta-Casein Phosphopeptides

The proliferation and activation of lymphocytes, key cells of the adaptive immune system, are critical for an effective immune response. Research indicates that β-CPPs can significantly modulate these processes. In vitro studies have shown that peptides derived from β-casein can stimulate the proliferation of lymphocytes. tandfonline.com For instance, certain β-casein-derived peptides have been found to increase lymphocyte proliferation, a key marker of immune activation. tandfonline.com Conversely, some studies have reported that fractions generated from the digestion of caseins by proteases from Lactobacillus casei GG can have suppressive effects on lymphocyte proliferation in vitro. brieflands.com

The specific effects can depend on the particular peptide sequence. The β-casein-derived peptide QEPVL was shown to increase lymphocyte proliferation. tandfonline.com In animal models, the immunomodulatory activity of milk peptides has been observed in various contexts, indicating their potential to influence immune cell activation in a living system. tandfonline.com Furthermore, studies have demonstrated that β-casomorphin-7 and β-casomorphin-10 enhance the proliferation of human lymphocytes. tandfonline.com It has also been reported that while peptides from bovine αs1-casein suppressed lymphocyte proliferation, those derived from β- and κ-casein increased it. tandfonline.com Some purified peptides from casein have shown modulatory effects on the viability and proliferation of human peripheral blood lymphocytes. brieflands.com

In beagle dogs, the administration of a casein phosphopeptide-selenium (CPP-Se) complex for 30 days led to a significant increase in the number of blood lymphocytes. nih.gov In vitro experiments in the same study showed that CPP-Se significantly increased the proliferation rate of peripheral blood lymphocytes (PBL) after 48 hours of stimulation. nih.gov

Regulation of Cytokine and Immunoglobulin Production by Beta-Casein Phosphopeptides

Cytokines and immunoglobulins are crucial for immune signaling and effector functions. Beta-casein phosphopeptides have been shown to regulate the production of both.

Immunoglobulins: Studies in mouse spleen cell cultures have demonstrated that casein phosphopeptides like β-CN(f1–25)4P can exert immunostimulatory effects by increasing the production of Immunoglobulin G (IgG). brieflands.com CPPs derived from bovine αs2- and β-casein have also been shown to enhance the levels of serum and intestinal antigen-specific Immunoglobulin A (IgA) in mice. brieflands.comtandfonline.com Specifically, a commercially available CPP preparation (CPP-III), mainly consisting of bovine αs2-casein (1–32) and β-casein (1–28), was found to stimulate IgA production in mouse spleen cell cultures. tandfonline.com In rabbits, CPP has been shown to stimulate immunoglobulin production. mdpi.com In beagle dogs, feeding with a CPP-Se complex significantly increased serum levels of Immunoglobulin M (IgM). nih.gov

Cytokines: The bovine β-casein peptide QEPVL was found to inhibit LPS-induced inflammation in mice by regulating the production of cytokines such as Interleukin-4 (IL-4), Interleukin-10 (IL-10), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). tandfonline.com In mice fed a diet supplemented with CPP-III, the levels of IL-5 and IL-6 in spleen cell cultures were significantly higher than in control mice. tandfonline.com

In beagle dogs, feeding with CPP-Se significantly increased the gene expression of IL-4, IL-6, IL-10, TNF-α, and IFN-γ in peripheral blood lymphocytes, while decreasing IL-1β expression. nih.gov This was accompanied by a significant increase in serum protein levels of IL-4, IL-6, and IFN-γ. nih.gov In vitro treatment of dog lymphocytes with CPP-Se showed a similar trend in cytokine mRNA expression. nih.gov Further research has indicated that β-casein can dose-dependently enhance IFN-γ and TNF-α production by mouse spleen lymphocytes, suggesting an activation of Th1 type cells. researchgate.net

The following table summarizes the observed effects of β-CPPs on cytokine and immunoglobulin production based on available research.

| Peptide/Preparation | Model System | Effect on Immunoglobulins | Effect on Cytokines |

| β-CN(f1–25)4P | Mouse spleen cell cultures | Increased IgG production. brieflands.com | Not specified |

| CPPs from bovine αs2- and β-casein | Mice | Enhanced serum and intestinal IgA. brieflands.comtandfonline.com | Not specified |

| CPP-III (αs2-casein (1-32) & β-casein (1-28)) | Mice spleen cell cultures | Stimulated IgA production. tandfonline.com | Increased IL-5 and IL-6 levels. tandfonline.com |

| QEPVL (from β-casein) | Mice (LPS-induced inflammation) | Not specified | Regulated IL-4, IL-10, IFN-γ, TNF-α. tandfonline.com |

| CPP-Se Complex | Beagle Dogs (in vivo) | Increased serum IgM. nih.gov | Increased serum IL-4, IL-6, IFN-γ. nih.gov |

| CPP-Se Complex | Beagle Dog Lymphocytes (in vitro) | Not specified | Increased mRNA of IL-4, IL-6, IL-10, TNF-α, IFN-γ; Decreased IL-1β mRNA. nih.gov |

| β-Casein | Mouse spleen lymphocytes | Enhanced IgA, IgG, IgM production. researchgate.net | Enhanced IFN-γ and TNF-α production. researchgate.net |

Interaction of Beta-Casein Phosphopeptides with Cellular Receptors (e.g., Toll-like Receptor 4)

The immunomodulatory effects of β-CPPs are mediated, at least in part, through their interaction with specific cellular receptors. Toll-like receptors (TLRs) are a class of receptors that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns.

Research has identified Toll-like receptor 4 (TLR4) as a receptor for certain β-CPPs. One study demonstrated that the bovine β-casein peptide (1-28), a casein phosphopeptide, enhances the proliferation and expression of IL-6 in mouse CD19+ B cells. mdpi.commdpi.com This effect was abrogated by the use of an anti-TLR4 antibody, strongly suggesting that the peptide exerts its effects via interaction with TLR4. mdpi.com TLR4 is well-known as the receptor for lipopolysaccharide (LPS), a component of gram-negative bacteria, and its activation triggers a signaling cascade leading to the production of inflammatory cytokines. embopress.org The interaction of a β-CPP with TLR4 indicates a mechanism by which these dietary peptides can directly engage with the innate immune system and initiate an immune response.

Other Investigated Biological Activities of Beta-Casein Phosphopeptides (In Vitro/Animal Models)

Beyond their immunomodulatory roles, β-CPPs have been investigated for other significant biological activities, including antioxidant effects and the ability to modulate key cellular signaling pathways.

Antioxidant Mechanisms of Beta-Casein Phosphopeptides

Casein phosphopeptides have been shown to possess notable antioxidant properties, acting through various mechanisms to protect against oxidative damage. Their antioxidant capacity is attributed to both primary (free radical scavenging) and secondary (metal ion chelation) mechanisms. nih.govresearchgate.net

The phosphoserine residues within CPPs are believed to play a crucial role, as their polar and anionic groups can not only chelate metal ions but also scavenge free radicals. researchgate.net In vitro studies have demonstrated that CPPs can effectively scavenge hydroxyl radicals and sequester ferrous ions (Fe²⁺), thereby inhibiting Fenton reaction-induced oxidation. nih.gov For example, a CPP preparation was found to inhibit deoxyribose oxidation by up to 63.3% (non-site-specific) and 32.1% (site-specific). nih.gov

Furthermore, CPPs have shown the ability to quench peroxyl radicals in liposome (B1194612) peroxidation models and scavenge 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals in aqueous systems. nih.govresearchgate.net In cell models, CPP digests displayed a dose-dependent antioxidant activity in the presence of the radical generator AAPH, which was comparable to or even greater than Vitamin C. unimi.itresearchgate.net

The table below details the antioxidant activities of CPPs observed in various in vitro models.

| Antioxidant Assay | Model System | Observed Effect |

| Hydroxyl Radical Scavenging | Fenton reaction-deoxyribose assay (non-site-specific) | Up to 63.3% inhibition. nih.gov |

| Fe²⁺ Sequestration | Fenton reaction-deoxyribose assay (site-specific) | Up to 32.1% inhibition. nih.gov |

| ABTS Radical Scavenging | Aqueous system | 67.6% scavenging. nih.gov |

| Peroxyl Radical Quenching | Soybean lecithin (B1663433) liposome system | Protection against peroxidation (38.3% of control rate). nih.gov |

| AAPH-induced Oxidation | Caco-2/HT-29 cell co-culture | Dose-dependent antioxidant activity, equal or greater than Vitamin C. unimi.itresearchgate.net |

| Fe²⁺-induced Oxidation | Caco-2/HT-29 cell co-culture | Antioxidant activity mainly at the highest dose. unimi.it |

| TBARS Formation | Phosphatidylcholine liposome (ferric/ascorbate promoted) | Effective inhibition at < 1.0 mg/mL. nih.gov |

| TBARS Formation | Cooked ground beef | 75% inhibition by 0.5% enriched CPP after 4 days. nih.gov |

Cellular Transduction Pathway Modulation by Beta-Casein Phosphopeptides

Beta-casein phosphopeptides can influence fundamental cellular processes by modulating intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing functions like cell growth, differentiation, and immune response.

A human β-casein-derived peptide, BCCY-1, has been shown to activate the NF-κB and MAPK signaling pathways. phcogres.com These pathways are central to inflammation and immune cell activation. In beagle dogs, a CPP-Selenium complex was found to regulate the expression of immune-related genes involved in the cytokine-cytokine receptor interaction signaling pathway and the T-cell receptor (TCR) signaling pathway. mdpi.com Specifically, the complex increased the mRNA expression of LCK and ZAP70, key kinases in the TCR signaling cascade that are crucial for T-cell activation and immune function. mdpi.com

Additionally, casein digests have been reported to inhibit protein kinase C (PKC) translocation and downregulate IL-2 mRNA expression, demonstrating an in-vitro suppression of T-cell activation. brieflands.com The Wnt/β-catenin signaling pathway, critical in development and disease, is regulated by casein kinase I (CKI). nih.gov While not directly about β-CPPs as ligands, this highlights the role of casein-related kinases in fundamental signaling. The ability of β-CPPs to modulate these transduction pathways underscores their potential to exert significant biological effects at the cellular level.

Synthetic Approaches and Derivatization of Beta Casein Phosphopeptides

Solid-Phase Peptide Synthesis Strategies for Beta-Casein Phosphopeptide Production

Solid-phase peptide synthesis (SPPS) has become a cornerstone for the production of phosphopeptides, including those derived from β-casein. This method allows for the stepwise assembly of amino acids on a solid resin support, facilitating purification by simple filtration and washing steps. Two main strategies, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), have been successfully applied.

The Boc-mode of SPPS was utilized for the synthesis of the non-phosphorylated octapeptide H₂-Glu-Ser-Leu-Ser-Ser-Ser-Glu-Glu-OH, which corresponds to the 14-21 region of bovine β-casein A2. researchgate.netresearchgate.net This approach involves the use of an acid-labile Boc group for temporary Nα-protection. For the synthesis of phosphopeptides using this method, benzyl (B1604629) phosphate-protecting groups for phosphoamino acids are particularly useful as they can be removed in a single step via catalytic hydrogenolysis. researchgate.net The Bpoc [2-(p-biphenylyl)-2-propyloxycarbonyl] group, which is labile to mild acid, has also been explored for the Nα-protection in the synthesis of a phosphopeptide from MAP Kinase ERK2, demonstrating its compatibility with acid-labile side-chain protecting groups. psu.edu

The Fmoc strategy is often preferred for phosphopeptide synthesis due to its milder deprotection conditions, which minimize side reactions like β-elimination of the phosphate (B84403) group. publish.csiro.aunih.gov This method uses the base-labile Fmoc group for Nα-protection, providing an orthogonal protection scheme with acid-labile side-chain protecting groups. nih.gov A combined Fmoc-Alloc (allyloxycarbonyl) strategy has been developed for the block synthesis of serine phosphopeptides. In this approach, Alloc-Ser[PO(OCH₂CH=CH₂)₂]-OH is introduced at the N-terminus of a peptide chain assembled using standard Fmoc-SPPS. nih.gov Synthetic peptide analogues of β-CN (f1-28) 4P have been synthesized using Fmoc chemistry to serve as internal standards for quantitative studies. unina.it

| Peptide Sequence/Analogue | Synthetic Strategy | Key Features/Protecting Groups | Reference |

| H₂-Glu-Ser-Leu-Ser-Ser-Ser-Glu-Glu-OH | Boc-mode SPPS | Corresponds to region 14-21 of bovine β-casein A2; non-phosphorylated. | researchgate.netresearchgate.net |

| MAP Kinase ERK2 phosphopeptide | Bpoc-based SPPS | Bpoc for Nα-protection; compatible with acid-labile side-chain groups. | psu.edu |

| Serine phosphopeptides | Fmoc-Alloc strategy | Block synthesis; Alloc-Ser[PO(OCH₂CH=CH₂)₂]-OH used. | nih.gov |

| β-CN (f1-28) 4P analogue | Fmoc-SPPS | Used as a synthetic internal standard for quantification. | unina.it |

Solution-Phase Synthesis Techniques for this compound Analogues

Solution-phase synthesis, while often more labor-intensive than SPPS, offers flexibility for large-scale production and the synthesis of complex analogues. This classical approach involves the coupling of amino acid or peptide fragments in a suitable solvent, with purification at each step.

A notable example is the synthesis of the N-α-acetyl octapeptide N-methylamide, Ac-Glu-Ser-Leu-Ser-Ser-Ser-Glu-Glu-NHMe, corresponding to region 14-21 of bovine β-casein A2. publish.csiro.auresearchgate.net This was achieved through a fragment condensation approach using the mixed anhydride (B1165640) coupling procedure. publish.csiro.au The synthesis involved coupling the Nα-acetyl tripeptide, Ac-Glu(OBut)-Ser(But)-Leu-OH, with the pentapeptide N-methylamide hydrochloride. publish.csiro.au The repetitive excess mixed-anhydride coupling procedure has been highlighted for its efficiency in ensuring high yields and purity. publish.csiro.au

The Boc-mode of solution-phase peptide synthesis has been extensively used for preparing various phosphopeptide analogues. For instance, multiple O-phosphoseryl-containing peptides, such as Ac-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-NHMe, were synthesized using Boc-Ser(PO₃Ph₂)-OH. researchgate.net This method involves the use of Boc-protected phosphoamino acid derivatives, with the Boc group being removed using 40% trifluoroacetic acid in dichloromethane (B109758) (TFA/CH₂Cl₂). researchgate.net Similarly, several Thr(P)-containing peptides were prepared in high yield using Boc-Thr(PO₃Ph₂)-OH via the mixed anhydride method, followed by platinum-mediated hydrogenolytic deprotection. researchgate.net A range of Boc-Ser(PO₃R₂)-OH derivatives (where R = phenyl, ethyl, methyl, benzyl, t-butyl) have been developed to synthesize Ser(P)-containing peptides, offering different deprotection options. publish.csiro.au

| Peptide/Analogue Synthesized | Synthetic Method | Key Reagents/Procedures | Reference |

| Ac-Glu-Ser-Leu-Ser-Ser-Ser-Glu-Glu-NHMe | Solution-phase fragment condensation | Mixed anhydride coupling procedure. | publish.csiro.auresearchgate.net |

| Ac-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-NHMe | Boc-mode solution-phase synthesis | Boc-Ser(PO₃Ph₂)-OH; platinum oxide hydrogenolysis. | researchgate.net |

| H-Thr(P)-Glu-Glu-NHMe, H-Thr(P)-Thr(P)-Glu-Glu-NHMe, etc. | Boc-mode solution-phase synthesis | Boc-Thr(PO₃Ph₂)-OH; mixed anhydride method; platinum-mediated hydrogenolysis. | researchgate.net |

| Boc-Glu(OBzl)-Ser(PO₃R₂)-Leu-OBzl (R=Ph, Et, Me, Bzl, tBu) | Boc-mode solution-phase synthesis | Various Boc-Ser(PO₃R₂)-OH derivatives; mixed-anhydride coupling. | publish.csiro.au |

Chemical Modifications and Analog Preparation of Beta-Casein Phosphopeptides for Mechanistic Studies

Chemical modification of β-CPPs and the synthesis of their analogues are invaluable tools for investigating the molecular basis of their biological activities. These studies often involve altering the phosphorylation state or introducing specific chemical groups to probe structure-function relationships.

Conversely, chemical phosphorylation, or "superphosphorylation," has been explored using reagents like phosphorus oxychloride or phosphorus pentoxide. researchgate.net While these methods can increase the phosphate content, they are often harsh and can lead to non-specific modifications and cross-linking. researchgate.net

For analytical and mechanistic purposes, specific chemical derivatizations are employed. One strategy involves β-elimination of the phosphate group followed by a Michael addition reaction. This can be used to introduce a biotin (B1667282) tag onto phosphoserine and phosphothreonine residues, allowing for affinity purification and detection. publish.csiro.au A robust method for this derivatization has been developed on solid-phase supports, enabling the efficient enrichment of phosphopeptides from complex mixtures for mass spectrometry analysis. nih.govnih.gov Furthermore, the structure and interactions of β-casein-(1–25) have been studied by observing changes in NMR chemical shifts in the presence of different cations (Na⁺, Ca²⁺), revealing that cation binding influences the peptide's conformation. researchgate.net

| Modification/Derivatization | Peptide Studied | Key Findings/Purpose | Reference |

| Dephosphorylation | β-casein-(1–25) | Caused pronounced self-association; little change in secondary structure. | nih.govresearchgate.net |

| Dephosphorylation | αs1- and β-casein | Reduced calcium-binding capacity and ability to form micelles. | researchgate.netwur.nl |

| β-elimination/Michael addition | Phosphoserine/threonine residues | Introduction of a biotin tag for affinity purification. | publish.csiro.au |

| Solid-phase β-elimination/Michael addition | α-S1- and β-casein digests | Enrichment of phosphopeptides for mass spectrometry analysis. | nih.govnih.gov |

| Cation binding analysis (NMR) | β-casein-(1–25) | Cation presence (Na⁺, Ca²⁺) alters peptide conformation. | researchgate.net |

| Chemical Phosphorylation | Casein components | Can increase phosphate content but may cause harsh modifications. | researchgate.net |

Advanced Analytical and Bioinformatic Methodologies for Beta Casein Phosphopeptide Research

Mass Spectrometry-Based Characterization of Beta-Casein Phosphopeptides

Mass spectrometry (MS) stands as a cornerstone technology in the analysis of β-CPPs. Its high sensitivity and accuracy enable detailed investigation into the molecular composition and post-translational modifications (PTMs) of these peptides. Various MS-based approaches are employed to tackle the complexities associated with phosphopeptide analysis, from initial identification to precise localization of phosphate (B84403) groups.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation, identification, and quantification of β-CPPs from complex biological matrices. The chromatographic step separates peptides from a protein digest, which are then ionized and analyzed by the mass spectrometer.

One of the primary challenges in the LC-MS analysis of phosphopeptides is their potential for incomplete recovery from the wetted metal components of standard LC systems. The phosphate groups can interact with metal ions through Lewis acid/base interactions, leading to signal loss and poor chromatographic peak shape. This issue is more pronounced for peptides with multiple phosphorylation sites. To mitigate these effects, strategies such as using metal chelators or employing systems with advanced surfaces like MaxPeak High Performance Surfaces have been developed to improve phosphopeptide recovery and detection.

For detailed characterization, tryptic digests of casein are commonly analyzed. sciex.com The resulting peptide mixtures are separated, and MS/MS fragmentation provides sequence information for identification. Hybrid fragmentation techniques, such as combining Electron Activated Dissociation (EAD) and Collision-Induced Dissociation (CID), have been shown to generate more diverse fragment ions, leading to increased sequence coverage, which is particularly valuable for larger or difficult-to-fragment phosphopeptides. sciex.com

Table 1: LC-MS/MS Parameters for Beta-Casein Phosphopeptide Analysis

| Parameter | Description | Relevance to β-CPP Analysis | Source |

|---|---|---|---|

| Chromatography | Reverse-phase separation using a C18 column with a water/acetonitrile gradient containing formic acid. | Separates peptides based on hydrophobicity prior to MS analysis. | sciex.com |

| Mass Spectrometry | Data-Dependent Acquisition (DDA) on a system like the ZenoTOF 7600. | Allows for automated selection of peptide precursors for MS/MS fragmentation. | sciex.com |

| Fragmentation | Hybrid EAD/CID fragmentation. | Improves sequence coverage by generating a wider range of fragment ions (c, z, b, y). | sciex.com |

| System Surface | MaxPeak High Performance Surfaces Technology. | Minimizes metal-analyte interactions, improving the recovery and peak shape of phosphopeptides. |

Top-down mass spectrometry analyzes intact proteins and large peptides without prior enzymatic digestion. nih.govnih.govchromatographyonline.com This approach provides a complete view of the molecule, preserving information about the combination of PTMs on a single protein, known as the proteoform. chromatographyonline.com Bovine β-casein is frequently used as a model phosphoprotein for top-down studies due to its well-characterized nature, including its common A1 and A2 genetic variants and five phosphorylatable serine residues. nih.govnih.gov

In top-down MS, intact β-casein ions are introduced into the mass spectrometer, often exhibiting a wide range of charge states. nih.govnih.gov Tandem mass spectrometry (MS/MS) is then performed on selected precursor ions to induce fragmentation. Collision-induced dissociation (CID) is a common fragmentation method that produces primarily b- and y-type fragment ions from cleavage of the peptide backbone. nih.govnih.gov However, the interpretation of top-down spectra of phosphoproteins like β-casein can be complicated by the formation of internal fragments, particularly from cleavage near proline residues, and the presence of sodium adducts. nih.govnih.gov The abundance of these internal fragments often increases with the charge state of the precursor ion. nih.gov Despite these challenges, top-down MS is invaluable for characterizing intact proteoforms and has become an increasingly routine method in proteomics. chromatographyonline.com

Table 2: Findings from Top-Down MS of Intact Beta-Casein

| Observation | Technique | Significance | Source |

|---|---|---|---|

| Detection of high charge states | Electrospray Ionization (ESI)-MS | Intact β-casein ions with charge states up to 36+ were detected, facilitating fragmentation. | nih.govnih.gov |

| Fragment ion types | Collision-Induced Dissociation (CID)-MS/MS | Generated abundant y- and b-type ions, along with internal fragments from cleavage at proline residues. | nih.govnih.gov |

| Effect of charge state | CID-MS/MS on precursors from 12+ to 28+ | The abundance of internal fragments increased with the charge state of the precursor ion. | nih.gov |

| Spectral complexity | ESI-MS and MS/MS | The presence of sodium adducts and internal fragments complicated spectral interpretation. | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used for the rapid analysis of biomolecules, including peptides and proteins. scispace.commdpi.com In dairy science, it is applied to characterize milk proteins and their PTMs. scispace.com The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.

MALDI-TOF MS has been successfully used to identify characteristic peptides of bovine casein. nih.gov This application is particularly useful for quality control and the detection of milk adulteration. For instance, specific tryptic peptides of bovine β-casein can be screened to detect the fraudulent addition of cow's milk to goat's milk. nih.gov Research has identified several representative peptides of cow milk caseins with specific mass-to-charge (m/z) ratios. nih.gov The choice of matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), can significantly influence the detection sensitivity for these peptides. nih.gov

Table 3: Characteristic Bovine Casein Peptides Identified by MALDI-TOF MS

| Peptide Origin | Observed m/z | Application | Source |

|---|---|---|---|

| Bovine Casein | 830 | Screening for cow milk adulteration in goat milk. | nih.gov |

| Bovine Casein | 1195 | Screening for cow milk adulteration in goat milk. | nih.gov |

| Bovine Casein | 1759 | Screening for cow milk adulteration in goat milk. | nih.gov |

Electron Transfer Dissociation (ETD) is an MS/MS fragmentation technique that is particularly well-suited for the analysis of post-translationally modified peptides. nih.govbham.ac.uk Unlike CID, which can cause the cleavage of labile PTMs like phosphate groups, ETD involves the transfer of an electron to a multiply charged peptide precursor. This induces fragmentation along the peptide backbone, generating c- and z-type fragment ions while preserving the modification. nih.gov This characteristic makes ETD superior for the precise localization of phosphorylation sites. nih.govresearchgate.net

Table 4: Comparison of Fragmentation Methods for Phosphopeptide Analysis

| Fragmentation Method | Primary Fragment Ions | Key Advantage | Source |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | b, y | Efficient for peptide identification. | bham.ac.ukresearchgate.net |

| Electron Transfer Dissociation (ETD) | c, z | Preserves labile PTMs, excellent for phosphorylation site localization. | nih.govresearchgate.net |

| Activated Ion ETD (AI-ETD) | c, z, b, y | Improves fragmentation quality and success rates for all charge states, especially 2+. | figshare.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. For β-casein and its phosphopeptides, NMR provides detailed insights into their secondary structure and conformational changes in response to environmental factors like pH and temperature. mdpi.com

Studies on the β-casein phosphopeptide fragment (1-25), which contains a cluster of phosphoserine residues, have used NMR in conjunction with other spectroscopic methods like Fourier-transform infrared (FTIR) and circular dichroism (CD). researchgate.net These analyses predict that the peptide's secondary structure includes elements of polyproline II (PPII) helix, β-extended sheet, and turn-like structures. researchgate.net The high proline content of β-casein is thought to favor the formation of PPII structures. researchgate.net

³¹P-NMR is particularly useful for studying the phosphoserine residues directly. nih.govcambridge.org By monitoring the chemical shifts of the phosphorus nuclei as a function of pH, researchers can determine the pKa values of individual phosphoserine residues and study their ionization behavior. nih.gov Furthermore, ³¹P-NMR has been employed to investigate the binding of cations, such as calcium, to the phosphopeptide. cambridge.org These studies have shown that calcium binding occurs sequentially, first to the phosphoserine residues with the highest pKa values. cambridge.org

Table 5: Structural Features of Beta-Casein and its Phosphopeptides Determined by NMR

| Molecule | Technique | Finding | Source |

|---|---|---|---|

| β-casein | ¹H NMR, FTIR | Temperature and pH strongly affect the secondary structure, particularly random coils and α-helical structures. | mdpi.com |

| β-casein phosphopeptide (1-25) | ¹H NMR, CD, FTIR | Secondary structure contains polyproline II, β-extended sheet, and turn elements. | researchgate.net |

| β-casein and phosphopeptide (1-25) | ³¹P-NMR | Determined pKa values of phosphoserine residues and characterized their ionization behavior. | nih.govcambridge.org |

| β-casein phosphopeptide (1-25) | ³¹P-NMR | Characterized the sequential binding of Ca²⁺ to the phosphoserine cluster. | cambridge.org |

Chromatographic and Electrophoretic Separation Techniques for this compound Analysis

Chromatographic and electrophoretic methods are fundamental for the isolation and purification of β-casein and its phosphopeptides from milk, a complex mixture of proteins. nih.gov These separation techniques are often the first step before detailed characterization by mass spectrometry or NMR.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for purifying peptides after enzymatic digestion of casein. tamu.edu Peptides are separated based on their hydrophobicity. By using columns with different stationary phases (e.g., C8, C18) and optimizing the solvent gradient, high resolution of casein-derived peptides, including phosphopeptides, can be achieved. tamu.edu Anion-exchange chromatography is another valuable tool that separates peptides based on their net negative charge, making it highly effective for enriching phosphopeptides, which carry the negative charge of the phosphate groups. nih.gov

Electrophoresis separates proteins and peptides based on their size, charge, or isoelectric point. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly used to separate the major casein fractions (αs-, β-, and κ-casein) according to their molecular weight. nih.govthescipub.com Two-dimensional gel electrophoresis (2D-PAGE) provides even greater resolving power by separating proteins first by their isoelectric point and then by their molecular mass. researchgate.net These electrophoretic techniques are crucial for assessing the purity of protein fractions and monitoring the progress of protein hydrolysis. nih.govthescipub.com

Table 6: Separation Techniques for this compound Analysis

| Technique | Principle of Separation | Application in β-CPP Research | Source |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of phosphopeptides from tryptic digests of casein. | tamu.edu |

| Anion-Exchange Chromatography | Net negative charge | Separation and enrichment of negatively charged phosphopeptides. | nih.gov |

| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Molecular weight | Separation of casein fractions (αs, β, κ) and monitoring hydrolysis. | nih.govthescipub.com |

| Two-Dimensional Gel Electrophoresis (2D-PAGE) | Isoelectric point and molecular weight | High-resolution separation of complex protein mixtures for proteomics. | researchgate.net |

Computational and Bioinformatic Analysis in this compound Research

Computational and bioinformatic methodologies have become indispensable in advancing the understanding of beta-casein phosphopeptides (β-CPPs). These approaches provide powerful tools for simulating molecular interactions, profiling complex peptide mixtures, and predicting the functional implications of post-translational modifications. By integrating computational modeling with advanced analytical techniques, researchers can elucidate the structure-function relationships of β-CPPs with a level of detail not achievable through experimental methods alone.

Molecular Docking Simulations for Ligand-Peptide Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a peptide or protein) to form a stable complex. This method is crucial for understanding the binding mechanisms, identifying key interacting amino acid residues, and estimating the strength of the interaction, often expressed as binding energy. In the context of β-casein research, since an experimentally resolved crystal structure is not available, its three-dimensional structure is often generated using homology modeling before performing docking simulations researchgate.net.

Research has employed molecular docking to investigate the interaction between β-casein and various bioactive ligands, particularly polyphenols. These simulations reveal the specific binding pockets and the nature of the forces stabilizing the complex. For instance, studies on the interaction with flavonoids like luteolin, chrysin, and apigenin have successfully identified the primary binding sites on β-casein nih.gov. Molecular dynamics simulations further complement these findings by providing details on the stability of the complex and the relative contribution of different forces nih.gov.

Key findings from molecular docking studies include:

Binding with Flavonoids: The primary binding pocket for chrysin on β-casein involves nonpolar amino acids (Leu73, Phe77, Pro80, Ile89, Pro196), polar neutral residues (Ser137, Gln138, Gln197), and polar charged residues (Glu136, Arg198) nih.gov. For apigenin and luteolin, the residue Asn83 also contributes to forming the binding pocket nih.gov. The interactions are stabilized mainly by hydrophobic forces for chrysin and apigenin, while polar solvation and hydrogen bonds are more dominant for luteolin nih.gov.

Interaction with Curcumin: Molecular docking has shown that curcumin binds to β-casein, with the binding energy being influenced by pH. The binding energy was found to be lower at pH 2.0 (-7.53 kcal/mol) compared to pH 7.4 (-7.01 kcal/mol), suggesting a stronger interaction at the lower pH mdpi.com.

Interaction Types: The simulations consistently show that both hydrophobic interactions and hydrogen bonds are critical for the binding of small molecule ligands to β-casein nih.govresearchgate.net.

These computational insights are vital for predicting the structure-function relationship of β-casein as a carrier for bioactive molecules nih.gov.

| Ligand | Key Interacting Amino Acid Residues on β-Casein | Primary Stabilizing Forces | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| Luteolin | Asn83 and others within the primary binding pocket nih.gov | Polar solvation, Hydrogen bonds nih.gov | Not specified |

| Chrysin | Leu73, Phe77, Pro80, Ile89, Pro196, Ser137, Gln138, Gln197, Glu136, Arg198 nih.gov | Hydrophobic forces nih.gov | Not specified |

| Apigenin | Asn83 and others within the primary binding pocket nih.gov | Hydrophobic forces nih.gov | Not specified |

| Curcumin | Not specified | Not specified | -7.53 (at pH 2.0), -7.01 (at pH 7.4) mdpi.com |

Peptidomics and Phosphoproteomics Approaches for this compound Profiling

Peptidomics and phosphoproteomics are specialized fields within proteomics that focus on the global characterization of peptides and phosphoproteins, respectively, in a biological sample. These approaches are heavily reliant on mass spectrometry (MS) and are fundamental for the comprehensive profiling of β-CPPs derived from milk. They allow for the identification and quantification of various peptide isoforms, the precise localization of phosphorylation sites, and the discovery of other post-translational modifications (PTMs).

The analytical workflow typically involves enzymatic digestion of β-casein (e.g., with trypsin or pepsin), followed by the separation of the resulting peptides using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). The separated peptides are then introduced into a mass spectrometer for analysis researchgate.net. Tandem mass spectrometry (MS/MS) is widely used for sequencing peptides and pinpointing phosphorylation sites researchgate.net.

Different mass spectrometry strategies are employed for β-CPP analysis:

Bottom-up Proteomics: This is the most common approach, where the protein is digested into smaller peptides before MS analysis nih.gov. While effective, it can be challenging to reconstruct the full picture of phosphorylation patterns on the intact protein from the identified phosphopeptides nih.gov.

Top-down Proteomics: This method involves introducing the intact protein into the mass spectrometer nih.gov. It provides a complete view of the protein's PTMs but can be technically challenging for complex proteins like β-casein. Studies using a top-down collision-induced dissociation (CID) approach have successfully characterized intact phosphorylated β-casein nih.gov.

Challenges and Solutions: The analysis of phosphopeptides is challenging due to the complexity introduced by multiple phosphorylation sites and isoforms mdpi.com. To enhance identification, strategies such as enzymatic dephosphorylation (partial or total) prior to MS analysis can be used to simplify the spectra and improve the identification of phosphopeptides and their original phosphorylation sites mdpi.com.

Key research findings from these approaches include:

Identification of Specific β-CPPs: Peptidomic analyses of digested β-casein have identified numerous CPPs. A prominent example is the fragment β-CN(1-25)4P, which is a major CPP produced during digestion and is known to enhance mineral absorption researchgate.net.

Phosphorylation Site Mapping: Advanced MS techniques have enabled detailed mapping of phosphorylation sites. Studies on human milk have profiled the phosphorylation of β-casein over 16 weeks of lactation, revealing dynamic changes nih.gov. Using various fragmentation methods, researchers have characterized β-casein peptides with 0 to 5 phosphate groups sci-hub.se.